Tebupirimfos

Catalog No.
S592510
CAS No.
96182-53-5
M.F
C13H23N2O3PS
M. Wt
318.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebupirimfos

CAS Number

96182-53-5

Product Name

Tebupirimfos

IUPAC Name

(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane

Molecular Formula

C13H23N2O3PS

Molecular Weight

318.37 g/mol

InChI

InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3

InChI Key

AWYOMXWDGWUJHS-UHFFFAOYSA-N

SMILES

CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C

Solubility

1.73e-05 M
Soluble in alcohols, ketones and toluene
In water, 5.5 mg/l @ 20 °C
Solubility in water at 20 °C: very poo

Synonyms

Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl) Ester; BAY-MAT 7484; MAT 7484; Phostebupirim; Tebupirimphos;

Canonical SMILES

CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C

    Scientific Field

    Neurobiology and Toxicology

Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide characterized by the chemical formula C13H23N2O3PS. It is primarily used in agricultural settings, particularly for the protection of corn crops, including popcorn. This compound acts as a pesticide by inhibiting certain enzymes that are crucial for pest survival, thereby demonstrating its effectiveness in pest management strategies .

That are critical to its function as an insecticide. The compound can be metabolized through processes such as demethylation and glucuronidation. These metabolic pathways often yield products with varying degrees of toxicity. Notably, oxidation reactions can lead to the formation of moderately toxic metabolites, which may pose risks to non-target organisms and the environment .

The primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Inhibition leads to an accumulation of acetylcholine, causing paralysis and death in target pests .

Tebupirimfos exhibits significant biological activity against a range of agricultural pests. Its efficacy is attributed to its ability to bind to and inhibit critical enzymes involved in neurotransmission. This results in neurotoxicity in insects, making it a potent agent for pest control . Additionally, studies have indicated that tebupirimfos may interact with other biomolecules, potentially altering gene expression and affecting various physiological processes within pests.

The synthesis of tebupirimfos can be achieved through several chemical pathways. One common method involves the reaction of chlorinated phosphorothioate with amines. The process typically includes:

  • Formation of Phosphorothioate: Reacting phosphorus trichloride with thiols to create a phosphorothioate intermediate.
  • Amine Reaction: Introducing an amine compound to form tebupirimfos through nucleophilic substitution.

This synthetic route allows for the production of tebupirimfos in a controlled manner, ensuring high purity and efficacy for agricultural applications .

Tebupirimfos is primarily utilized in agriculture as an insecticide. Its applications include:

  • Corn Crops: Effective against a variety of pests that threaten corn production.
  • Integrated Pest Management: Often used in conjunction with other pest control methods to enhance effectiveness while minimizing environmental impact.

The compound's ability to target specific pests while being relatively safe for non-target species makes it a valuable tool in modern agriculture .

Research into the interactions of tebupirimfos with biological systems has revealed important insights into its safety and efficacy. Studies have shown that tebupirimfos can interact with various enzymes and biomolecules, leading to altered metabolic pathways and potential toxicity profiles. For instance, its interaction with paraoxonase enzymes plays a crucial role in its metabolism and detoxification processes within organisms .

Furthermore, investigations into its environmental impact have highlighted the need for careful management practices to mitigate any adverse effects on ecosystems .

Tebupirimfos shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
MalathionC10H19O6PSAcetylcholinesterase inhibitionBroad-spectrum insecticide; less persistent
ChlorpyrifosC10H11Cl3NO3PSAcetylcholinesterase inhibitionHighly effective but more toxic; environmental concerns
DiazinonC12H15N2O3PSAcetylcholinesterase inhibitionUsed against a wide range of pests; higher toxicity

Tebupirimfos is unique due to its specific application on corn crops and its comparatively lower toxicity profile towards non-target organisms when managed properly .

Physical Description

AMBER OR BROWN LIQUID.

Color/Form

Amber to brown liquid

XLogP3

4.2

Boiling Point

152 °C

Density

0.59-0.67 g/cm³

LogP

4.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/

Vapor Pressure

3.75e-05 mmHg
3.75X10-5 mm Hg @ 20 °C
Vapor pressure, Pa at 20 °C: 0.04 (negligible)

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

96182-53-5

Wikipedia

Tebupirimfos

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tebupirimfos (technical grade) as Class IA: extremely hazardous; Main Use: insecticide.

Stability Shelf Life

Hydrolysed under alkaline conditions.

Dates

Modify: 2023-08-15

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